molecular formula C20H24N2O B5696984 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B5696984
M. Wt: 308.4 g/mol
InChI Key: SSGDZGBHSCOODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It is a small molecule that belongs to the class of drugs known as angiotensin II type 2 (AT2) receptor antagonists. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of neuropathic pain.

Mechanism of Action

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide acts by blocking the AT2 receptor, which is involved in the regulation of pain and inflammation. The AT2 receptor is expressed in sensory neurons and is upregulated in conditions of chronic pain. By blocking this receptor, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide reduces the transmission of pain signals and reduces inflammation, leading to a reduction in pain.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce pain in preclinical models of chronic pain. It has also been shown to reduce inflammation and improve nerve function in these models. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has a favorable safety profile and has not been associated with significant adverse effects in preclinical studies.

Advantages and Limitations for Lab Experiments

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for use in lab experiments. It has a favorable safety profile and has been extensively studied in preclinical models of chronic pain. However, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide is a relatively new drug candidate and its efficacy and safety in humans are still being evaluated in clinical trials.

Future Directions

There are several potential future directions for the development of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide. One potential direction is the development of combination therapies that target multiple pain pathways. Another potential direction is the development of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide analogs that have improved efficacy and safety profiles. Finally, the use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide in combination with other therapies, such as physical therapy or cognitive behavioral therapy, may provide additional benefits for patients with chronic pain.

Synthesis Methods

The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide involves a multi-step process that begins with the reaction of 2-ethyl-6-methylphenylamine with acetic anhydride to form N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then reacted with sodium borohydride to reduce the carbonyl group and form the corresponding alcohol. The alcohol is then reacted with 3,4-dihydro-2(1H)-isoquinolinone to form 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied in preclinical models of chronic pain. It has been shown to be effective in reducing pain in models of neuropathic pain, inflammatory pain, and cancer pain. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide acts by blocking the AT2 receptor, which is involved in the regulation of pain and inflammation. By blocking this receptor, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide reduces the transmission of pain signals and reduces inflammation, leading to a reduction in pain.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-16-10-6-7-15(2)20(16)21-19(23)14-22-12-11-17-8-4-5-9-18(17)13-22/h4-10H,3,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGDZGBHSCOODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

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